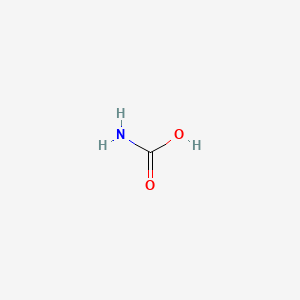

Carbamic acid

Description

Structure

3D Structure

Properties

CAS No. |

463-77-4 |

|---|---|

Molecular Formula |

CH3NO2 |

Molecular Weight |

61.040 g/mol |

IUPAC Name |

carbamic acid |

InChI |

InChI=1S/CH3NO2/c2-1(3)4/h2H2,(H,3,4) |

InChI Key |

KXDHJXZQYSOELW-UHFFFAOYSA-N |

SMILES |

C(=O)(N)O |

Canonical SMILES |

C(=O)(N)O |

Other CAS No. |

463-77-4 |

physical_description |

Solid |

Related CAS |

1111-78-0 (ammonium salt) 4366-93-2 (potassium salt) |

Synonyms |

ammonium carbamate calcium carbamate carbamic acid carbamic acid, ammonia salt carbamic acid, calcium salt carbamic acid, potassium salt carbamic acid, sodium salt potassium carbamate sodium carbamate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Carbamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic pathways for carbamic acid derivatives, commonly known as carbamates. Carbamates are a vital class of organic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and polymer chemistry. This document details the primary synthetic methodologies, complete with experimental protocols and quantitative data to facilitate practical application in a research and development setting.

Synthesis via Isocyanate Reaction with Alcohols

The reaction of an isocyanate with an alcohol is one of the most fundamental and widely utilized methods for the synthesis of carbamates. This reaction is typically high-yielding and proceeds under mild conditions. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group.

Caption: Reaction of an isocyanate with an alcohol to form a carbamate.

Quantitative Data: Synthesis of Carbamates from Isocyanates and Alcohols

| Isocyanate | Alcohol | Catalyst/Conditions | Yield (%) | Reference |

| Phenyl isocyanate | Ethanol | None, rt, 1h | >95 | |

| 1,6-Diisocyanatohexane | 1,4-Butanediol | Dibutyltin dilaurate | High | |

| Tosyl isocyanate | Allyl alcohol | NaNO2 | 75-85 | |

| Methyl isocyanate | Various phenols | DABCO, DMF | Good |

Experimental Protocol: General Procedure for Carbamate Synthesis from Isocyanate and Alcohol

Materials:

-

Isocyanate (1.0 eq)

-

Alcohol (1.0-1.2 eq)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)

-

Optional: Catalyst (e.g., Dibutyltin dilaurate, 1,4-Diazabicyclo[2.2.2]octane (DABCO))

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in the chosen anhydrous solvent.

-

If a catalyst is required, add it to the alcohol solution and stir until dissolved.

-

Slowly add the isocyanate to the reaction mixture dropwise at room temperature. An ice bath can be used to control any exotherm.

-

Stir the reaction mixture at room temperature for the specified time (typically 1-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield the desired carbamate.

Synthesis Using Phosgene and its Derivatives

Historically, phosgene (COCl₂) and its derivatives, such as triphosgene (bis(trichloromethyl) carbonate), have been extensively used for carbamate synthesis. This method typically involves the reaction of an amine with phosgene to form an intermediate carbamoyl chloride, which is then reacted with an alcohol. Due to the high toxicity of phosgene, triphosgene is often used as a safer, solid substitute.

Caption: Two-step synthesis of carbamates using phosgene.

Experimental Protocol: Synthesis of Carbamoyl Chlorides from Secondary Amines using Triphosgene

Materials:

-

Triphosgene (BTC) (0.37 eq)

-

Secondary Amine (1.0 eq)

-

Pyridine (1.0 eq)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Dissolve triphosgene in dichloromethane in a round-bottom flask under an inert atmosphere at the desired temperature (e.g., 0 °C).

-

Add pyridine to the solution.

-

Slowly add the secondary amine to the mixture over a specified period.

-

Allow the reaction to proceed for the designated time.

-

Upon completion, hydrolyze the reaction mixture with 1 N HCl.

-

Extract the product with dichloromethane.

-

The organic layer is then dried and concentrated to yield the carbamoyl chloride.

Synthesis via Carbon Dioxide Fixation

In recent years, the use of carbon dioxide (CO₂) as a C1 source for carbamate synthesis has gained significant attention due to its low cost, abundance, and non-toxic nature. A common approach is the three-component coupling of an amine, carbon dioxide, and an alkyl halide.

Caption: Three-component synthesis of carbamates using CO₂.

Quantitative Data: Three-Component Synthesis of Carbamates from Amines, CO₂, and Alkyl Halides

| Amine | Alkyl Halide | Base/Catalyst | Solvent | Yield (%) |

| Pyrrolidine | Benzyl bromide | Cs₂CO₃/TBAI | DMF | 98 |

| Piperidine | Ethyl iodide | Cs₂CO₃/TBAI | DMF | 95 |

| Aniline | Benzyl bromide | Cs₂CO₃/TBAI | DMF | 87 |

| L-Proline methyl ester | Benzyl bromide | Cs₂CO₃/TBAI | DMF | 98 |

Experimental Protocol: Three-Component Coupling of an Amine, CO₂, and an Alkyl Halide

Materials:

-

Amine (1.0 eq)

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq)

-

Tetrabutylammonium Iodide (TBAI) (catalytic amount)

-

Alkyl Halide (1.3 eq)

-

Dry Dimethylformamide (DMF)

-

Carbon Dioxide (CO₂) gas

Procedure:

-

To a solution of the amine in dry DMF, add cesium carbonate and a catalytic amount of TBAI.

-

Bubble CO₂ gas through the reaction mixture for a specified time (e.g., 60 minutes) at room temperature.

-

Add the alkyl halide to the mixture and stir overnight at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, which can then be trapped by an alcohol to form a carbamate. This method is particularly useful for converting carboxylic acids into carbamates.

Caption: Synthesis of carbamates via the Curtius rearrangement.

Quantitative Data: Synthesis of Carbamates via Curtius Rearrangement

| Carboxylic Acid | Reagent for Azide Formation | Alcohol | Yield (%) |

| Thiazole-4-carboxylic Acid | Diphenylphosphoryl azide (DPPA) | tert-Butyl alcohol | 76 |

| trans-2,4-Pentadienoic acid | Ethyl |

Carbamic Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamic acid (NH₂COOH), a seemingly simple and transient molecule, plays a multifaceted and critical role in a wide array of biological processes. Though inherently unstable, its formation through the reversible reaction of carbon dioxide with amine groups is a fundamental biochemical event. This guide provides a comprehensive technical overview of the significance of this compound in biological systems. It delves into its formation and stability, its crucial functions in enzymatic mechanisms and physiological transport, and its implications in pharmacology and toxicology. Detailed experimental protocols for the study of this compound and its derivatives are provided, alongside quantitative data and visual representations of key pathways and workflows to serve as a valuable resource for researchers in the life sciences and drug development.

Introduction

This compound is the parent compound of carbamates and is characterized by a carboxyl group directly attached to a nitrogen atom.[1] While the free acid is highly unstable under physiological conditions, readily decomposing into carbon dioxide and ammonia, its formation as a transient intermediate is pivotal.[1][2] The reaction of CO₂ with primary and secondary amines, particularly the N-terminal α-amino groups and the ε-amino groups of lysine residues in proteins, leads to the formation of carbamate adducts (R-NH-COO⁻).[3][4] This post-translational modification, often referred to as carbamylation, can significantly alter the structure and function of proteins, thereby influencing a range of biological activities.[3][4]

In medicinal chemistry, the carbamate functional group is a key structural motif in many approved drugs and prodrugs due to its chemical stability and ability to permeate cell membranes.[5][6][7] Carbamate derivatives are also widely used as pesticides, exerting their effects through the inhibition of acetylcholinesterase.[2][8][9] Understanding the fundamental biology of this compound and carbamates is therefore essential for advancements in medicine, agriculture, and environmental science.

Formation and Stability of this compound in Biological Systems

The formation of this compound from the reaction of carbon dioxide with an amine is a reversible process. In biological systems, this typically involves the uncharged form of an amino group acting as a nucleophile and attacking the electrophilic carbon of CO₂.[3]

R-NH₂ + CO₂ ⇌ R-NH-COOH ⇌ R-NH-COO⁻ + H⁺

The resulting this compound is in equilibrium with its conjugate base, the carbamate anion. The stability of the carbamate is influenced by several factors, including pH, temperature, and the chemical environment of the amine group.[5][10]

Quantitative Data on Carbamate Formation

The equilibrium of carbamate formation has been extensively studied, particularly in the context of hemoglobin's role in CO₂ transport. The following tables summarize key quantitative data from the literature.

Table 1: Equilibrium Constants for Carbamate Formation on Human Hemoglobin at 37°C [5]

| Hemoglobin State | Amino Group | pKc (Carbamate Equilibrium Constant) | pKz (Amine Ionization Constant) | Number of Sites (n) |

| Deoxyhemoglobin | α-amino (low affinity) | 5.2 | 7.1 | 2 |

| Deoxyhemoglobin | α-amino (high affinity) | 4.4 | 6.1 | 2 |

| Deoxyhemoglobin | ε-amino | 5.0 | 9.8 | 15 |

| Oxyhemoglobin | α-amino | - | - | 2 (similar) |

| Oxyhemoglobin | ε-amino | 4.7 | 10.2 | 15 |

Table 2: Contribution of Carbamate to CO₂ Exchange in Human Blood [11][12]

| Blood Type | Fractional Contribution of Carbamino Compounds to Respiratory CO₂ Exchange |

| Adult | 10.5% |

| Fetal | 19% |

Biological Roles of this compound and Carbamates

CO₂ Transport and the Bohr Effect

The formation of carbamates on hemoglobin is a significant mechanism for the transport of carbon dioxide from the tissues to the lungs.[13][14] In the tissues, where the partial pressure of CO₂ is high, CO₂ reacts with the N-terminal amino groups of the globin chains to form carbaminohemoglobin.[14] This reaction releases a proton, which contributes to the Bohr effect, promoting the release of oxygen from hemoglobin. In the lungs, the high partial pressure of oxygen favors the oxygenated state of hemoglobin, which has a lower affinity for CO₂, leading to the release of CO₂ for exhalation.[14]

Enzymatic Activity Regulation

Carbamate formation is a crucial activating mechanism for several enzymes. The most well-known example is Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the key enzyme in carbon fixation during photosynthesis.[4] The binding of CO₂ to a specific lysine residue in the active site is necessary for the coordination of a magnesium ion, which is essential for catalytic activity.[4]

Urea Cycle

Carbamoyl phosphate, a precursor for the urea cycle and pyrimidine biosynthesis, is synthesized from ammonia, bicarbonate, and ATP by carbamoyl phosphate synthetase.[1][15] This process involves the formation of a carbamate intermediate. The urea cycle is the primary pathway for the excretion of nitrogenous waste in mammals.[15]

Signaling Pathways

Recent evidence suggests that carbamates may play a role in cellular signaling. For instance, carbamate compounds have been shown to modulate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[16][17][18] The interaction can be complex, with some studies indicating activation and others inhibition of the pathway, potentially depending on the specific carbamate and the duration of exposure.

Experimental Protocols for Studying this compound and Carbamates

The inherent lability of carbamates presents a significant challenge for their detection and characterization.[19] Several experimental approaches have been developed to overcome this instability.

Trapping and Mass Spectrometry-Based Identification of Carbamylated Proteins

A robust method for identifying carbamylated proteins involves chemical trapping of the labile carbamate group, followed by enzymatic digestion and analysis by mass spectrometry.[19]

Protocol: Trapping of Carbamates with Triethyloxonium Tetrafluoroborate (TEO) [19]

-

Sample Preparation:

-

Carbamate Formation:

-

Pre-incubate the protein sample (e.g., 500 µg) with 20 mM sodium bicarbonate at pH 7.4 for 10 minutes at room temperature to allow for the formation of carbamates.[19]

-

-

Carbamate Trapping:

-

Proteomic Analysis:

-

Denature, reduce, and alkylate the proteins.[7]

-

Digest the proteins with trypsin overnight.[7]

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

-

Search the MS/MS data against a protein database, including the mass shift corresponding to the ethyl-carbamate modification on lysine residues and N-termini.[19]

-

NMR Spectroscopy for Carbamate Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for studying the formation of this compound and carbamates in solution.[20][21] ¹H and ¹³C NMR can be used to monitor the reaction of amines with CO₂ and characterize the resulting this compound species.[22][23][24]

Protocol: In Situ NMR Analysis of this compound Formation [22][25]

-

Sample Preparation:

-

Reaction Initiation:

-

NMR Data Acquisition:

-

Data Analysis:

-

Analyze the chemical shifts and coupling constants to characterize the this compound and any intermediates.[24]

-

Integrate the signals to determine the extent of the reaction and calculate equilibrium constants.

-

Enzymatic Assays for Carbamate Metabolism

Enzymes such as esterases and acylases can hydrolyze carbamates.[8][26][27] Enzymatic assays can be employed to study the metabolism of carbamate-containing compounds.

Protocol: Acetylcholinesterase Inhibition Assay for Carbamate Pesticides [28]

-

Sample Preparation:

-

Extract pesticide residues from the sample matrix (e.g., food, biological fluids) using an appropriate method like solid-phase extraction.[29]

-

-

Assay Procedure:

-

Prepare a solution of acetylcholinesterase (AChE).

-

In a microplate well, mix the sample extract with the AChE solution and incubate to allow for enzyme inhibition.

-

Add a substrate for AChE (e.g., acetylthiocholine) and a chromogenic reagent (e.g., DTNB, Ellman's reagent).

-

Monitor the color development spectrophotometrically. The rate of color change is inversely proportional to the degree of AChE inhibition and thus the concentration of carbamate pesticide in the sample.

-

-

Quantification:

-

Compare the results to a standard curve generated with known concentrations of the carbamate pesticide.

-

Conclusion

This compound, despite its transient nature, is a fundamentally important molecule in biological systems. Its formation through the reaction of carbon dioxide with amines underpins critical physiological processes, including CO₂ transport, enzymatic regulation, and metabolic pathways such as the urea cycle. The carbamate moiety is also a cornerstone of many pharmaceuticals and a key determinant in the toxicity of certain pesticides. The continued development of advanced analytical techniques to study this labile modification is crucial for a deeper understanding of its diverse biological roles and for the rational design of novel therapeutics and safer agricultural chemicals. This guide provides a foundational resource for researchers to explore the intricate and vital world of this compound in biology.

References

- 1. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Item - An equilibrium study of carbamate formation relevant to post combustion capture of COâ - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]

- 4. Carbon Dioxide and the Carbamate Post-Translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The carbamate equilibrium of alpha- and epsilon-amino groups of human hemoglobin at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Workflow towards the Reproducible Identification and Quantitation of Protein Carbonylation Sites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the enzymatic hydrolysis of amino acid carbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sintef.no [sintef.no]

- 11. Carbamino compounds of haemoglobin in human adult and foetal blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carbamino compounds of haemoglobin in human adult and foetal blood - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of 11 carbamate pesticide residues in raw and pasteurized camel milk samples using liquid chromatography tandem mass spectrometry: Method development, method validation, and health risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Protein carbamylation and proteomics: from artifacts to elucidation of biological functions [frontiersin.org]

- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nrf2 signaling pathway: Significance and symbolism [wisdomlib.org]

- 18. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A methodology for carbamate post-translational modification discovery and its application in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. NMR Based Methods for Metabolites Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Revealing carbon capture chemistry with 17-oxygen NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rsc.org [rsc.org]

- 25. 1H NMR spectroscopic studies on the reactions of haloalkylamines with bicarbonate ions: formation of N-carbamates and 2-oxazolidones in cell culture media and blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Redirecting [linkinghub.elsevier.com]

- 27. Discovery of carbamate degrading enzymes by functional metagenomics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. [Separation and detection of seven carbamate pesticides in biological samples by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantum Mechanical Calculations of Carbamic Acid: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Carbamic acid (H₂NCOOH), the simplest amino acid, is a molecule of significant interest in various scientific domains, from interstellar chemistry to biology and industrial processes like CO₂ capture.[1][2] Despite its simple structure, this compound is notably unstable under ambient conditions, readily decomposing into ammonia and carbon dioxide.[2] This transient nature makes experimental characterization challenging, positioning quantum mechanical calculations as an indispensable tool for understanding its properties, stability, and reactivity. This technical guide provides an in-depth overview of the computational approaches used to study this compound, summarizing key findings on its structure, stability, and decomposition pathways. The content is tailored for researchers, scientists, and drug development professionals who leverage computational chemistry in their work.

Computational Methodologies

A variety of quantum mechanical methods have been employed to investigate this compound, each offering a different balance of computational cost and accuracy. The choice of method is critical for obtaining reliable results.

Ab Initio Methods:

-

Hartree-Fock (HF): As a foundational ab initio method, Self-Consistent Field (SCF) calculations with basis sets like 6-31G have been used for initial structural predictions.[1] However, HF methods do not account for electron correlation, which can be significant.

-

Møller-Plesset Perturbation Theory (MP2): To incorporate electron correlation, MP2 theory has been utilized. For instance, MP2 calculations have been employed to study the thermodynamic instability of this compound relative to its constituent ammonia and carbon dioxide.[3]

Density Functional Theory (DFT):

-

B3LYP Functional: The B3LYP hybrid functional is one of the most commonly used DFT methods for studying this compound and its derivatives.[4] It has been applied in conjunction with basis sets like 6-31++G(d,p) and cc-pVTZ to investigate reaction pathways and vibrational frequencies.[4][5]

Composite Methods:

-

CBS-QB3 and W1BD: For high-accuracy energy calculations, composite thermochemical schemes like CBS-QB3 and W1BD have been employed. These methods combine results from different levels of theory and basis sets to approximate high-level accuracy at a more manageable computational cost. They have been used to show the thermodynamic instability of the this compound monomer.[3]

-

Coupled Cluster (CC) based schemes: High-level composite schemes based on coupled-cluster calculations that account for extrapolation to the complete basis set limit and core correlation effects have been used for accurate structural and spectroscopic characterization.[6]

Solvation Models:

-

Polarizable Continuum Model (PCM): To simulate the effect of a solvent, the polarizable continuum model (PCM) formalism has been combined with ab initio calculations.[7] This is crucial for studying reactions in aqueous environments, such as CO₂ capture processes.

-

SMD/IEF-PCM: The latest continuum solvation models like SMD/IEF-PCM have been used with DFT to determine the mechanism of CO₂ absorption in aqueous solutions of amine derivatives.[8]

Experimental Protocols

Computational findings are often validated against experimental data. Key experimental techniques used to study this compound and related species include:

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify this compound and its dimer in interstellar ice analogs by observing their characteristic vibrational frequencies.[5] For example, the C=O stretching vibration of this compound is observed around 1698 cm⁻¹.[5]

-

Temperature-Programmed Desorption (TPD): TPD experiments, often coupled with mass spectrometry, are used to study the thermal stability and decomposition of this compound and ammonium carbamate in ices. These experiments reveal the temperatures at which these species form and decompose.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to study the formation and stability of carbamic acids in various solvents.[9] This technique is particularly useful for investigating the equilibrium between amines, carbon dioxide, and carbamic acids.

Key Computational Findings

Structure and Stability

Quantum mechanical calculations have been instrumental in determining the structure and stability of this compound.

-

Gas-Phase Structure: In the gas phase, this compound is predicted to have a planar molecular structure.[2] High-level coupled-cluster calculations have definitively confirmed the non-planarity of this compound.[6] The zwitterionic form (H₃N⁺COO⁻) is found to be less stable than the neutral form (H₂NCOOH) in the gas phase.[3]

-

Thermodynamic Instability: Calculations using methods like SCF, MP2, and CBS-QB3 have shown that the this compound monomer is thermodynamically unstable relative to ammonia and carbon dioxide.[3] However, it is kinetically stable due to a significant activation barrier for its decomposition.[3]

-

Dimerization: The this compound dimer is found to be significantly stabilized, lying about 17.2 kcal/mol below the energy of two separate carbon dioxide and ammonia molecules.[3] This stabilization is due to the formation of strong hydrogen bonds between the two monomers.

Table 1: Calculated Relative Energies of this compound and Related Species

| Species | Relative Energy (kcal/mol) | Computational Method | Reference |

| H₂NCOOH | +0.75 | W1BD | [3] |

| (H₂NCOOH)₂ | -17.2 | W1BD | [3] |

| H₂NCOOH:NH₃ | -1.67 | W1BD | [3] |

Note: Energies are relative to 2 NH₃ + CO₂.

Decomposition Pathways

Understanding the decomposition of this compound is crucial for applications such as CO₂ capture and drug design. Computational studies have elucidated several potential pathways.

-

Unimolecular Decomposition: The direct decomposition of a single this compound molecule into ammonia and carbon dioxide has a considerable activation barrier, estimated to be over 50 kcal/mol.[3] This high barrier explains its kinetic stability in isolation.

-

Ammonia-Assisted Decomposition: The decomposition can be catalyzed by an additional ammonia molecule. This pathway involves a double proton transfer and has a significantly lower free energy of activation (18.9 kcal/mol) compared to the unimolecular decomposition.[10]

-

Role of Water: Water can also play a role in the decomposition of this compound, particularly in aqueous solutions relevant to CO₂ capture by amines. The presence of water can facilitate proton transfer steps.[11]

Formation from Ammonia and Carbon Dioxide

The formation of this compound from the reaction of ammonia and carbon dioxide is a key step in various chemical processes.

-

Reaction Mechanism: The reaction can proceed through a single-step termolecular mechanism or a two-step mechanism involving a zwitterionic intermediate.[4][8] The presence of a catalyst, such as a water molecule, can significantly lower the activation barrier.

-

Role of Water: In aqueous solutions, a water molecule can act as a proton shuttle, facilitating the transfer of a proton from the nitrogen atom to one of the oxygen atoms of the CO₂ moiety.[4]

Implications for Drug Development

The carbamate functional group is a key structural motif in many approved drugs and prodrugs.[12][13] It is often used as a stable and permeable surrogate for the peptide bond in medicinal chemistry.[12][13] Quantum mechanical calculations of this compound and its derivatives can provide valuable insights for drug design:

-

Metabolic Stability: Understanding the stability and decomposition pathways of carbamates is crucial for predicting their metabolic fate. Computational studies can help in designing carbamate-based drugs with desired stability profiles.[12]

-

Prodrug Design: Carbamates are frequently used in prodrug design to mask amine functionalities.[2] Computational modeling can aid in the design of carbamate prodrugs that release the active amine at the target site.

-

Enzyme Inhibition: Carbamates are known to act as inhibitors for various enzymes, such as fatty acid amide hydrolase (FAAH).[14] Quantum mechanics/molecular mechanics (QM/MM) hybrid techniques can be used to model the covalent interaction between carbamate-based inhibitors and the enzyme's active site, guiding the optimization of inhibitory potency.[14]

Conclusion

Quantum mechanical calculations have proven to be a powerful tool for elucidating the fundamental properties of this compound. These theoretical studies have provided detailed insights into its structure, stability, and reactivity, which are often difficult to obtain experimentally due to its transient nature. The computational methodologies and findings summarized in this guide offer a solid foundation for researchers and drug development professionals working with carbamate-containing molecules. As computational power and theoretical methods continue to advance, we can expect even more accurate and predictive models to emerge, further enhancing our understanding of this important chemical species and its role in various scientific and technological applications.

References

- 1. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Production of this compound Dimer from Ammonia-Carbon Dioxide Ices: Matching Observed and Computed IR Spectra | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Synthesis of this compound and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound and its dimer: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ab initio study of CO2 capture mechanisms in aqueous monoethanolamine: reaction pathways for the direct interconversion of carbamate and bicarbonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ureaknowhow.com [ureaknowhow.com]

- 11. researchgate.net [researchgate.net]

- 12. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Application of computational methods to the design of fatty acid amide hydrolase (FAAH) inhibitors based on a carbamic template structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unstable Intermediate: A Technical History of Carbamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamic acid (NH₂COOH), the simplest amino acid, holds a unique position in the annals of chemistry. Though first postulated in the 19th century as a key intermediate in the synthesis of urea, its inherent instability has precluded its isolation as a stable compound under normal conditions. This technical guide delves into the history of its discovery, from early theoretical postulations to modern spectroscopic characterization. It provides detailed experimental protocols for its in-situ identification and explores its significant, albeit transient, role in critical biological processes, including ureagenesis and carbon dioxide transport. This document serves as a comprehensive resource for researchers in organic chemistry, biochemistry, and pharmacology, offering insights into the chemistry and biological relevance of this foundational molecule.

A Historical Perspective: The Pursuit of an Elusive Molecule

The story of this compound is intrinsically linked to the synthesis of urea, a landmark achievement that reshaped chemical philosophy. In 1828, Friedrich Wöhler's synthesis of urea from the inorganic precursor ammonium cyanate challenged the prevailing theory of vitalism, which held that organic compounds could only be produced by living organisms.[1][2][3] This pivotal moment opened the door to the systematic study of organic synthesis.

Decades later, in 1870, the Russian chemist Alexander I. Basarow (also spelled Basaroff) demonstrated that urea could be formed by heating ammonium carbamate in sealed glass tubes at temperatures between 130 and 140 °C.[4][5] This discovery was fundamental to the development of the modern industrial process for urea production.[4] The conversion of ammonium carbamate to urea strongly implied a dehydration reaction, leading to the logical postulation of an unstable intermediate: this compound.

While a single individual is not definitively credited with first proposing the existence of this compound, the concept arose from the mechanistic questions surrounding Basarow's work. The logical pathway from ammonium carbamate ([NH₄]⁺[NH₂COO]⁻) to urea (CO(NH₂)₂) necessitated an intramolecular rearrangement and elimination of water, for which this compound (NH₂COOH) was the most plausible intermediate. Early chemists, however, were unable to isolate this compound due to its rapid decomposition back into ammonia and carbon dioxide at ambient temperatures.[6] Its existence remained theoretical for many years, a "hypothetical compound" used to rationalize the structure of its more stable derivatives, the carbamates.[5]

Physicochemical Properties and Stability

This compound is a planar molecule that is isoelectronic with acetic acid and carbonic acid.[7] It is characterized by its extreme instability under standard conditions, readily decomposing into ammonia and carbon dioxide.[6] The solid form is only stable up to approximately 250 K (-23 °C).[6] Theoretical calculations and experimental evidence from low-temperature studies suggest that in the solid state, this compound exists as dimers, with the molecules connected by hydrogen bonds between their carboxyl groups.[6]

The instability of this compound is a critical factor in its chemistry. The direct esterification of this compound to form carbamates is not feasible due to its tendency to decompose. Consequently, the synthesis of carbamates relies on alternative methods, many of which involve the in situ generation of a this compound derivative from an amine and carbon dioxide.[8]

Experimental Protocols for the Characterization of this compound

The transient nature of this compound requires specialized techniques for its study. Modern spectroscopic methods have been instrumental in its characterization, primarily through in situ generation and observation in specific environments.

Formation of this compound for Spectroscopic Analysis

A common method for generating this compound for analysis involves the reaction of an amine with carbon dioxide in an appropriate solvent.

Protocol:

-

Dissolve the amine of interest in a suitable aprotic, dipolar solvent such as dimethyl sulfoxide (DMSO).[9]

-

Bubble atmospheric carbon dioxide through the solution.[9]

-

The reaction proceeds rapidly, leading to the quantitative formation of the corresponding this compound.[9]

-

The resulting solution can then be analyzed directly by NMR or FT-IR spectroscopy.

Experimental Workflow for this compound Formation

References

- 1. Wöhler synthesis - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. publications.iupac.org [publications.iupac.org]

- 4. ureaknowhow.com [ureaknowhow.com]

- 5. This compound: molecular structure and IR spectra - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. teachmephysiology.com [teachmephysiology.com]

- 7. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 8. Carbamino compounds of haemoglobin in human adult and foetal blood - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Carbamic Acid as a Precursor to Carbamates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamates are a critical functional group in organic chemistry, with widespread applications ranging from pharmaceuticals to agrochemicals.[1][2][3] Their synthesis often involves the transient intermediate, carbamic acid. This technical guide provides an in-depth exploration of the role of this compound as a precursor to carbamates, detailing its in-situ generation, subsequent conversion pathways, and relevant experimental protocols. Quantitative data from key studies are summarized for comparative analysis, and reaction mechanisms are visualized to facilitate a deeper understanding of the underlying chemical transformations.

Introduction: The Nature of this compound

This compound (NH₂COOH) is the parent compound of the carbamate functional group.[4][5] It is a structurally simple molecule that is isomeric with glycine, the simplest amino acid. However, the direct attachment of the carboxyl group to the nitrogen atom confers unique properties. This compound is notably unstable under standard conditions, readily decomposing into an amine and carbon dioxide.[1][2][3][5] This inherent instability is a central theme in its chemistry and dictates its primary role as a transient intermediate in organic synthesis.

Substituted carbamic acids (R¹R²NCOOH) can be generated in situ by the reaction of primary or secondary amines with carbon dioxide.[5] These intermediates are also generally unstable but can be trapped by various reagents to form stable carbamate products.[1]

In-Situ Generation of this compound

The formation of this compound from an amine and carbon dioxide is a reversible reaction. In the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), the equilibrium can be shifted towards the formation of the carbamate precursor.[6][7]

Figure 1: In-situ generation of this compound.

Synthetic Pathways from this compound to Carbamates

Once generated in situ, this compound can be converted to carbamates through several synthetic routes. The two primary pathways involve either the direct reaction with an alcohol or dehydration to an isocyanate intermediate.

Direct Carbamoylation of Alcohols

Carbamic acids derived from secondary amines can react directly with alcohols under Mitsunobu conditions to yield carbamates.[1][8] This reaction proceeds via an SN2 displacement of the activated alcohol and is characterized by an inversion of stereochemistry at the alcohol's chiral center.[1]

Figure 2: Direct carbamoylation of alcohols.

Dehydration to Isocyanate and Subsequent Trapping

Carbamic acids derived from primary amines can be dehydrated, often under Mitsunobu conditions, to form an isocyanate intermediate in situ.[8] This highly reactive isocyanate is then readily trapped by an alcohol to furnish the corresponding carbamate.

References

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbamate - Wikipedia [en.wikipedia.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 7. Carbamate synthesis by amination (carboxylation) or rearrangement [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Thermal Synthesis of Carbamic Acid in Interstellar Ices

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the thermal synthesis of carbamic acid (H₂NCOOH) in simulated interstellar ice environments. This compound, while being the simplest amino acid, is a molecule of significant interest due to its potential role as a precursor to more complex, proteinogenic amino acids and other prebiotic molecules.[1][2][3] Its formation in interstellar ices through purely thermal reactions, without the need for energetic radiation, suggests that the building blocks of life could originate in the earliest, coldest stages of star and planet formation.[1][4][5][6] This document details the reaction pathways, experimental protocols, and key quantitative data derived from laboratory astrophysics experiments.

Core Reaction Pathways and Mechanisms

The primary thermal synthesis route for this compound in interstellar ice analogs involves the reaction between two of the most abundant species in astrophysical media: carbon dioxide (CO₂) and ammonia (NH₃).[7] The process also leads to the formation of its salt, ammonium carbamate ([H₂NCOO⁻][NH₄⁺]), which is a key intermediate and reservoir species.

Formation of Ammonium Carbamate

Experimental evidence indicates that ammonium carbamate is the first species to form as the ice is gently warmed.[1] Its formation commences at temperatures as low as 39 ± 4 K.[1][4][8][9] Two primary pathways are proposed for its synthesis:

-

Concerted Termolecular Reaction: A direct reaction involving two ammonia molecules and one carbon dioxide molecule.[1][4]

-

Stepwise Acid-Base Reaction: The initial formation of this compound followed by a rapid acid-base reaction with an adjacent ammonia molecule.[1][4]

Formation of this compound

The thermal synthesis of neutral this compound is observed to begin at a slightly higher temperature of 62 ± 3 K.[1][4][8][9] This suggests that while ammonium carbamate can form directly, the neutral acid requires slightly more thermal energy to be produced. The formation rate for both species increases significantly around 80 K, which coincides with the depletion of the initial CO₂ and NH₃ reactants.[1][4]

Dimerization and Gas-Phase Stability

At warmer temperatures, comparable to those in protoplanetary disks, this compound molecules can link to form a stable dimer.[1][5][6] This dimer has been observed to persist in the condensed phase up to 290 K.[1][4] Upon sublimation, both monomeric and dimeric this compound are exceptionally stable in the gas phase. This is due to a significant energy barrier (predicted to be 148-149 kJ mol⁻¹) that prevents its dissociation back into ammonia and carbon dioxide.[1][4] This stability makes it a promising reservoir for delivering amino acid precursors to newly formed planets.[1][9]

Reaction Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative data from laboratory experiments on the thermal synthesis of this compound and related species.

Table 1: Formation and Decomposition Temperatures

| Species | Chemical Formula | Formation Temperature (K) | Decomposition/Sublimation Temperature (K) |

| Ammonium Carbamate | [H₂NCOO⁻][NH₄⁺] | 39 ± 4[1][4][8][9] | Rapid decomposition at ~250 K[1][4] |

| This compound | H₂NCOOH | 62 ± 3[1][4][8][9] | Persists in ice up to 280 K[1] |

| This compound Dimer | (H₂NCOOH)₂ | Forms during decomposition of Ammonium Carbamate (>240 K)[1][4] | Sublimes from condensed phase at ~290 K[1][4] |

Table 2: Key Infrared Vibrational Frequencies for Identification

| Species | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| This compound (H₂NCOOH) | ν(C=O) stretch | 1698 | [1] |

| Ammonium Carbamate ([H₂NCOO⁻][NH₄⁺]) | δ(NH) bend of NH₄⁺ | 1629 | [1] |

| Ammonium Carbamate ([H₂NCOO⁻][NH₄⁺]) | νₐₛ(COO⁻) stretch | 1383 | [1] |

| Carbon Dioxide (CO₂) | ν₃ stretch | 2339 | [1] |

| Ammonia (NH₃) | ν₃ stretch | 3366 | [1] |

Experimental Protocols

The abiotic synthesis of this compound is investigated under conditions that mimic interstellar ices. These experiments are typically performed in ultra-high vacuum (UHV) systems to replicate the low pressures of space.

Apparatus and Setup

-

Vacuum Chamber: An ultra-high vacuum (UHV) chamber capable of reaching pressures below 10⁻¹⁰ Torr is used to prevent contamination and simulate interstellar conditions.

-

Substrate: A polished, cryogenically cooled substrate, often made of silver or another inert material, serves as the "interstellar grain" surface. It can be cooled to temperatures as low as 10 K.

-

Gas Deposition System: High-purity gases (e.g., CO₂, NH₃, and their isotopic variants like ¹³CO₂ or NH₃-d₃) are introduced into the chamber through a precision leak valve and directed towards the cold substrate, where they condense to form an ice layer.

Experimental Procedure

-

Ice Deposition: The substrate is cooled to a base temperature (e.g., 10 K or 40 K). A pre-mixed gas of CO₂ and NH₃ (often in a 1:1 ratio) is deposited onto the substrate at a controlled rate.[3] At these low temperatures, no detectable reactions occur during the deposition phase.[4]

-

Temperature-Programmed Desorption (TPD): After deposition, the ice-coated substrate is heated at a slow, linear rate, typically 1 K per minute.[4] This process is known as Temperature-Programmed Desorption (TPD).

-

In-Situ Analysis (Condensed Phase): Throughout the heating process, the ice is continuously monitored using Fourier Transform Infrared (FTIR) spectroscopy.[1][10] This allows for the identification of reactants being consumed and new products being formed by observing their characteristic vibrational frequencies.

-

Gas-Phase Analysis: Molecules that sublimate from the ice as it warms are detected by a mass spectrometer. Techniques like Photoionization Reflectron Time-of-Flight Mass Spectrometry (PI-ReTOF-MS) are particularly effective due to their high sensitivity and ability to perform "soft" ionization, which prevents fragmentation of the parent molecule.[1][9] This analysis confirms the identity and sublimation profile of the species leaving the ice.

-

Isotopic Substitution: Experiments are repeated using isotopically labeled reactants (e.g., ¹³CO₂) to confirm the molecular formulas of the products detected by mass spectrometry. A shift in the mass-to-charge ratio corresponding to the isotopic substitution provides definitive identification.[4]

Experimental Workflow Diagram

Implications for Astrobiology and Drug Development

The efficient formation of this compound at low temperatures in interstellar ices has profound implications. It demonstrates that a key precursor for more complex biological molecules can be synthesized abiotically in space, prior to the formation of planets.[1] The delivery of these molecules to early Earth via comets and meteorites could have provided a ready supply of the building blocks necessary for the origin of life.[1][5]

For drug development professionals, understanding the fundamental reactions of CO₂ with amines is crucial. The carbamate functional group is a common motif in medicinal chemistry.[11] Insights from these astrochemical studies into the stability and reactivity of simple carbamic acids under various conditions can inform the synthesis and handling of more complex carbamate-containing pharmaceuticals. The formation of stable dimers and the influence of solvation on reaction barriers are fundamental chemical principles with broad applicability.[1]

References

- 1. Thermal Synthesis of this compound and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production of this compound Dimer from Ammonia-Carbon Dioxide Ices: Matching Observed and Computed IR Spectra | MDPI [mdpi.com]

- 3. aanda.org [aanda.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Interstellar ices could have been the nursery for building blocks of life | Research | Chemistry World [chemistryworld.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Thermal Synthesis of this compound and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Life's building blocks may have formed near newborn stars - Earth.com [earth.com]

- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Carbamic Acid: Molecular Structure and Infrared Spectra

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamic acid (NH₂COOH), the simplest amino acid, serves as a pivotal, albeit transient, intermediate in numerous biochemical and industrial processes. Despite its fundamental role as the parent compound of the vast class of carbamates, its inherent instability under standard conditions presents a significant challenge to its direct study.[1] This technical guide provides a comprehensive overview of the molecular structure and infrared (IR) spectral characteristics of this compound, offering insights for researchers in drug development, biochemistry, and materials science. The information presented herein is crucial for understanding the behavior of carbamate-based drugs, the mechanisms of CO₂ capture by amines, and the synthesis of polyurethane precursors.

Molecular Structure of this compound

This compound is a planar molecule that can exist in multiple forms, primarily the neutral monomer, a hydrogen-bonded dimer, and a zwitterionic form.[2] The relative stability and prevalence of these forms are highly dependent on the surrounding environment, particularly temperature and the presence of hydrogen-bonding partners.

Theoretical Molecular Geometry

Ab initio molecular orbital calculations have been instrumental in elucidating the geometric parameters of this compound in the gas phase, where it exists predominantly as a neutral, planar molecule. The following table summarizes the computed bond lengths and angles for the most stable syn conformer, where the O-H bond is oriented toward the nitrogen atom.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C=O | 1.207 |

| C-O | 1.353 | |

| C-N | 1.363 | |

| N-H₁ | 1.002 | |

| N-H₂ | 1.002 | |

| O-H | 0.961 | |

| Bond Angles (°) | O=C-O | 125.4 |

| O=C-N | 125.1 | |

| O-C-N | 109.5 | |

| C-N-H₁ | 118.9 | |

| C-N-H₂ | 118.9 | |

| H₁-N-H₂ | 116.2 | |

| C-O-H | 107.8 | |

| Data sourced from ab initio calculations at the 6-31G* level of theory as reported by Remko et al. (1993).*[3][4][5] |

In condensed phases and at cryogenic temperatures, this compound can form a stable dimer through hydrogen bonding between the carboxyl groups of two molecules.[6] Furthermore, in the presence of a proton acceptor like ammonia, it can exist in a zwitterionic form (NH₃⁺COO⁻).[2]

Infrared (IR) Spectra of this compound

Infrared spectroscopy is a primary tool for the identification and characterization of this compound, especially in its transient states within cryogenic matrices. The vibrational frequencies are highly sensitive to the molecular form (neutral monomer, dimer, or zwitterion).

Vibrational Mode Assignments

The following table compiles the key infrared absorption bands and their corresponding vibrational assignments for the different forms of this compound observed experimentally.

| Wavenumber (cm⁻¹) | Vibrational Mode | Form of this compound | Reference |

| ~3462 | ν(N-H) stretch | Dimer | [6] |

| ~3140 | ν(O-H) stretch (H-bonded) | Dimer | [6] |

| 3000 - 2600 | ν(N-H₃⁺) stretch | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| ~1691 | ν(C=O) stretch | Dimer | [6] |

| 1640 | δₐ(N-H₃⁺) | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| 1570 | νₐ(COO⁻) | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| 1470 | δₛ(N-H₃⁺) | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| 1375 | νₛ(COO⁻) | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| 1019 | ρ(N-H₃⁺) | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| 764 | δ(COO⁻) | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| 670 | γ(COO⁻) | Zwitterion (NH₃⁺COO⁻) | [1][2] |

| ν: stretching; δ: bending; ρ: rocking; γ: wagging; a: asymmetric; s: symmetric. |

Experimental Protocols

The elusive nature of this compound necessitates specialized experimental techniques for its synthesis and characterization.

Synthesis of this compound in a Cryogenic Matrix

Objective: To synthesize this compound in a solid matrix for spectroscopic analysis.

Materials:

-

High-purity ammonia (NH₃) gas

-

High-purity carbon dioxide (CO₂) gas (isotopically labeled ¹³CO₂ can be used for comparative analysis)

-

Optional: High-purity water (H₂O) vapor

-

Cryostat equipped with a cold substrate (e.g., CsI or KBr window) capable of reaching temperatures of 10-20 K

-

Gas handling manifold with mass flow controllers for precise gas deposition

-

High-vacuum system

Procedure:

-

Cool the substrate within the cryostat to the base temperature (e.g., 15 K).

-

Prepare a gas mixture of NH₃ and CO₂ in a desired ratio (e.g., 1:1 or with excess ammonia) in the gas handling manifold.

-

Slowly deposit the gas mixture onto the cold substrate. The deposition rate should be controlled to ensure the formation of an amorphous ice matrix.

-

Alternatively, deposit sequential layers of the individual gases.

-

The reaction to form this compound and/or ammonium carbamate occurs upon deposition or during subsequent thermal processing.[7]

-

For studies involving energetic processing, the deposited ice can be irradiated with high-energy protons (e.g., 1 MeV) or UV photons to induce chemical reactions.[2]

Fourier Transform Infrared (FTIR) Spectroscopy of Cryogenic Samples

Objective: To obtain the infrared spectrum of the synthesized this compound in the cryogenic matrix.

Apparatus:

-

FTIR spectrometer equipped with a detector sensitive to the mid-infrared region

-

Cryostat with IR-transparent windows interfaced with the sample compartment of the FTIR spectrometer

Procedure:

-

Record a background spectrum of the cold, bare substrate before gas deposition.

-

After depositing the gas mixture and allowing for reaction, record the sample spectrum.

-

The spectra are typically recorded in transmission mode.

-

To observe thermally induced changes, the temperature of the substrate can be slowly increased while recording spectra at regular intervals.[8]

-

The resulting absorbance spectra are obtained by ratioing the sample spectrum against the background spectrum.

Diagrams and Workflows

Decomposition Pathway of this compound

The following diagram illustrates the fundamental instability of this compound, leading to its decomposition into ammonia and carbon dioxide.

Caption: Decomposition of this compound.

Experimental Workflow for Cryogenic IR Spectroscopy

This diagram outlines the typical workflow for the synthesis and spectroscopic analysis of this compound in a cryogenic matrix.

Caption: Cryogenic IR Spectroscopy Workflow.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and infrared spectral properties of this compound. The instability of this molecule necessitates specialized cryogenic techniques for its study, which have been outlined herein. The provided structural and spectroscopic data serve as a valuable reference for researchers in drug design, where carbamate functionalities are prevalent, and in the development of advanced materials. A thorough understanding of the properties of this compound is essential for manipulating its formation and decomposition in various applications.

References

- 1. Table 2 from this compound: molecular structure and IR spectra. | Semantic Scholar [semanticscholar.org]

- 2. science.gsfc.nasa.gov [science.gsfc.nasa.gov]

- 3. Structure and acidity of this compound, and its thio, dithio and sila dervatives - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Structure and acidity of this compound, and its thio, dithio and sila dervatives | Semantic Scholar [semanticscholar.org]

- 5. Structure and acidity of this compound, and its thio, dithio and sila dervatives - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The formation of carbamate ions in interstellar ice analogues - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Thermal Synthesis of this compound and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Polarity of Carbamic Acid

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of carbamic acid, with a specific focus on its polarity and solubility. This compound (CH₃NO₂), the simplest amino acid, is a molecule of significant interest in both biological and industrial chemistry. However, its inherent instability under standard conditions presents unique challenges for its empirical study.[1][2] This document synthesizes data from computational studies and specialized experimental protocols to provide researchers, scientists, and drug development professionals with a detailed understanding of its behavior. We explore its molecular structure, factors governing its solubility in aqueous and organic media, and its transient nature. Furthermore, this guide details the experimental and computational methodologies used to characterize this elusive compound and distinguishes its properties from those of its stable and widely used derivatives, the carbamates.

Introduction to this compound

This compound (aminoformic acid) is a planar molecule featuring a carboxyl group attached directly to an amino group.[3] This unique structure makes it a fundamental building block in biochemistry, notably as a transient intermediate in processes like the urea cycle and CO₂ transport via carbaminohemoglobin.[3] Despite its importance, this compound is highly unstable at room temperature, readily decomposing into ammonia (NH₃) and carbon dioxide (CO₂) at temperatures above 250 K (-23 °C).[3] Consequently, it has not been isolated as a pure, stable substance under standard laboratory conditions.[4] Much of our understanding is derived from low-temperature spectroscopic studies, in situ analyses in specific solvents, and advanced computational modeling.

Molecular Polarity

The polarity of this compound is a direct consequence of its molecular structure, which incorporates highly polar functional groups. This polarity governs its intermolecular interactions and is a primary determinant of its solubility.

Structural Features and Dipole Moment

This compound contains an amine (-NH₂) group and a carboxyl (-COOH) group. The significant differences in electronegativity between oxygen, nitrogen, carbon, and hydrogen atoms result in polar covalent bonds (C=O, C-O, O-H, N-H). The presence of lone pairs on the oxygen and nitrogen atoms further contributes to the molecule's charge distribution. The vector sum of these bond dipoles results in a substantial net molecular dipole moment, rendering the molecule highly polar.[5][6] This polarity facilitates strong intermolecular interactions, particularly hydrogen bonding. This compound can act as both a hydrogen bond donor (via its -NH₂ and -OH groups) and a hydrogen bond acceptor (via its carbonyl oxygen).[4][5][6]

Quantitative Polarity Metrics

Computational chemistry provides key quantitative insights into the polarity of this compound. These metrics are crucial for predicting its behavior in different environments, particularly in drug design and formulation.

| Property | Value | Source |

| Molecular Weight | 61.04 g/mol | [1] |

| Topological Polar Surface Area (TPSA) | 63.3 Ų | [4] |

| XLogP3 | -0.8 | [4] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Table 1: Computed Physicochemical and Polarity Properties of this compound.

The negative LogP value indicates that this compound is hydrophilic, favoring partitioning into aqueous phases over lipid phases. The high TPSA value is consistent with a polar molecule capable of forming multiple hydrogen bonds, suggesting good potential for membrane permeability if the molecule were stable.

Solubility Profile

The solubility of this compound is intrinsically linked to its high polarity. While its instability prevents direct measurement of solubility under standard conditions, its behavior has been characterized in various solvent systems through in situ studies.

Aqueous Solubility

This compound is predicted to be highly soluble in water.[1][7] Its ability to form strong hydrogen bonds with water molecules, acting as both a donor and acceptor, facilitates its dissolution. The predicted aqueous solubility is exceptionally high. Factors that influence its solubility include:

-

Temperature: For most organic acids, solubility in water increases with temperature.[1] However, for this compound, increasing temperature drastically accelerates its decomposition into ammonia and carbon dioxide, making this relationship complex.[3]

-

pH: As an acid, changes in pH will affect the ionization state of this compound, thereby influencing its solubility.[1]

| Parameter | Predicted Value | Source |

| Water Solubility | 379 g/L | [8] |

| logS (Aqueous Solubility) | 0.79 | [8] |

Table 2: Predicted Aqueous Solubility of this compound.

Solubility in Organic Solvents

The formation and stability of this compound from amines and carbon dioxide are highly solvent-dependent. Studies using in situ NMR and IR spectroscopy have shown that this compound is formed completely and preferentially in polar aprotic solvents.[9][10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Pyridine): In these solvents, bubbling CO₂ through a solution of a primary or secondary amine leads to the complete conversion to the corresponding this compound.[10] The solvent molecules stabilize the this compound structure, preventing the proton transfer that would lead to the formation of an ammonium carbamate salt.[10]

-

Less Polar or Protic Solvents: In solvents like benzene, chloroform, or alcohols, an equilibrium often exists between the free amine, this compound, and the corresponding ammonium carbamate salt.[9][10] In many cases, the ammonium carbamate precipitates out of solution.[10]

Stability and Decomposition

The primary challenge in studying this compound is its thermal instability. It exists in equilibrium with its precursors, ammonia and carbon dioxide, and this equilibrium is highly sensitive to temperature.

At very low temperatures, such as those simulating interstellar ice conditions, this compound can be formed and remains stable.[3][11] In the solid state, it is believed to form stable dimers through hydrogen bonding between the carboxyl groups of two molecules, which can persist up to 290 K.[3][11] Its salt, ammonium carbamate, is also more stable than the free acid.

Experimental and Computational Protocols

Given its instability, the properties of this compound are primarily elucidated through specialized experimental techniques and computational modeling.

Experimental Protocol: Low-Temperature FTIR Spectroscopy

This method is used to synthesize and identify this compound in interstellar ice analogues.

-

Sample Preparation: A substrate is cooled to cryogenic temperatures (~10-20 K) within a high-vacuum chamber.

-

Deposition: Gaseous ammonia (NH₃) and carbon dioxide (¹²CO₂ or ¹³CO₂) are co-deposited onto the cold substrate to form a mixed ice.

-

Thermal Processing: The ice is slowly heated at a controlled rate (e.g., 1-2 K/min).

-

In Situ Analysis: Fourier Transform Infrared (FTIR) spectra are recorded continuously throughout the heating process.

-

Data Interpretation: The appearance and disappearance of specific vibrational bands are monitored. The formation of this compound is identified by its characteristic C=O stretching and other vibrational modes, which can be confirmed by isotopic shifts when using ¹³CO₂.[11] This technique allows for the determination of the temperature range for its formation (~62 K) and decomposition (~240 K).[11]

Experimental Protocol: In Situ NMR Analysis in Organic Solvents

This protocol is used to study the reaction of amines with CO₂ in real-time within a liquid phase.

-

Sample Preparation: A solution of a primary or secondary amine in a deuterated polar aprotic solvent (e.g., DMSO-d₆) is prepared in an NMR tube.

-

Reaction Initiation: Carbon dioxide gas is bubbled directly through the solution in the NMR tube.

-

Spectroscopic Measurement: ¹H and ¹³C NMR spectra are acquired immediately after CO₂ introduction. Advanced techniques like HMBC can be used to confirm structural assignments.

-

Analysis: The disappearance of amine signals and the appearance of new signals corresponding to the this compound product are monitored. The chemical shift of the newly formed carbonyl carbon (~157-160 ppm) is a key indicator.[9][10] This method confirms the quantitative conversion to this compound in suitable solvents.[10]

Computational Protocols

Quantum chemical calculations are indispensable for studying this compound.

-

Methodology Selection: High-level ab initio methods like Coupled Cluster (CC) theory or Density Functional Theory (DFT) with appropriate basis sets (e.g., 6-311++G**) are chosen.[12]

-

Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation. Recent studies suggest a non-planar structure is most stable.[13]

-

Property Calculation: Once the geometry is optimized, various properties can be calculated, including:

-

Energetics: Stability relative to its precursors, dimerization energy.

-

Spectroscopic Properties: Vibrational frequencies (to compare with experimental IR spectra), rotational constants.

-

Electronic Properties: Dipole moment, atomic charges, and electrostatic potential to analyze polarity.

-

Solvation Effects: Solvation models (e.g., IEF-PCM) are used to predict pKa values and stability in different solvents.[12]

-

Relevance to Drug Development

While this compound itself is too unstable for therapeutic use, its stable derivatives—carbamates (R-O-C(=O)NR'R'')—are a cornerstone of modern medicinal chemistry.[5][14] The carbamate group serves as a key structural motif in numerous approved drugs.[15][16]

-

Prodrugs: The carbamate linkage is frequently used to create prodrugs. It can mask a polar amine or hydroxyl group, improving lipid solubility and membrane permeability.[5] Once in the body, the carbamate is enzymatically cleaved (e.g., by esterases) to release the active drug and this compound, which then harmlessly decomposes to CO₂ and an amine.[5][17]

-

Peptide Bond Isostere: Due to its structural similarity to the peptide bond but with enhanced stability against proteolysis, the carbamate group is often used as a peptide bond surrogate in drug design.[16]

-

Improved Physicochemical Properties: Incorporating a carbamate moiety can modulate a drug's solubility, stability, and pharmacokinetic profile.[5][17]

Conclusion

This compound is a molecule defined by a fundamental dichotomy: its central role as a chemical intermediate and its profound instability under ordinary conditions. Its high polarity, stemming from its amine and carboxyl groups, predicts excellent aqueous solubility. However, its rapid decomposition above 250 K necessitates the use of specialized low-temperature spectroscopy, in situ analysis in stabilizing solvents, and powerful computational methods for its characterization. For professionals in drug development, while this compound itself is not a viable agent, a deep understanding of its properties is essential for rationally designing and utilizing its stable and therapeutically vital carbamate derivatives.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | CH3NO2 | CID 277 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Showing Compound carbamate (FDB030713) - FooDB [foodb.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Thermal Synthesis of this compound and Its Dimer in Interstellar Ices: A Reservoir of Interstellar Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound and its dimer: A computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Zwitterionic Intermediates in Carbamic Acid Decarboxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamic acids are key intermediates in numerous biological and chemical processes, including CO2 transport and the metabolism of various pharmaceuticals.[1] Their inherent instability and rapid decarboxylation are central to their function. This technical guide delves into the core of carbamic acid decarboxylation, focusing on the pivotal role of the zwitterionic intermediate. We will explore the mechanistic pathways, present key kinetic and thermodynamic data, detail relevant experimental protocols, and provide visual representations of the processes involved. Understanding the transient nature and reactivity of these intermediates is crucial for fields ranging from enzyme kinetics to the design of CO2 capture technologies and the development of novel therapeutics.

The Mechanistic Pathway of this compound Decarboxylation

The decarboxylation of this compound is not a simple, one-step process. It proceeds through a transient zwitterionic intermediate, which is formed by the protonation of the nitrogen atom and deprotonation of the carboxylic acid group. This intermediate is highly unstable and rapidly decomposes to an amine and carbon dioxide.[2] The overall reaction can be summarized as follows:

R₂NCOOH ⇌ R₂N⁺H-COO⁻ → R₂NH + CO₂

The formation of the zwitterionic intermediate is a reversible process, while its subsequent decomposition into products is typically irreversible. The stability and lifetime of this intermediate are significantly influenced by factors such as the structure of the amine, solvent polarity, and the presence of catalysts.[3][4]

Formation of the Zwitterionic Intermediate

The initial step involves an intramolecular proton transfer from the carboxylic acid group to the nitrogen atom. This equilibrium is highly dependent on the basicity of the amine and the acidity of the carboxylic acid.

Decomposition of the Zwitterionic Intermediate

The zwitterionic intermediate readily eliminates carbon dioxide through the cleavage of the C-N bond. This step is the rate-determining step in the overall decarboxylation reaction. The transition state for this step is thought to be cyclic in nature, involving a concerted bond-breaking and bond-forming process.[4]

Quantitative Data on this compound Decarboxylation

The kinetics and thermodynamics of this compound decarboxylation have been investigated for a variety of carbamic acids under different conditions. The following tables summarize some of the key quantitative data available in the literature.

Table 1: Rate Constants for the Decarboxylation of N-Arylcarbamates [5][6][7]

| N-Arylcarbamate | pH | Temperature (°C) | k (s⁻¹) |

| p-Nitrophenylcarbamate | Varies | 25 | Dependent on buffer catalysis |

| Diphenylcarbamate | pH-independent | 25 | Constant rate |

Note: Specific rate constants from the cited sources require access to the full-text articles for accurate extraction and are presented here as described in the abstracts.

Table 2: Activation Energies for Decarboxylation [4]

| Compound | Activation Energy (kcal/mol) |

| Acetoacetic Acid | 23.7 |

| Acetoacetate Anion | 22.9 |

Note: While not directly carbamic acids, these values for a related decarboxylation provide context for the energy barriers involved.

Table 3: Brønsted Relationship for Carbamate Breakdown [8]

| Amine Type | Brønsted m value | Brønsted Y value |

| Primary and Secondary Amines | 0.43 | -1.50 |

| Hydrazine and Hydroxylamine Derivatives | 0.48 | -0.20 |

Note: This data relates the rate of amine-catalyzed decarboxylation to the pKa of the amine.

Experimental Protocols

The study of zwitterionic intermediates in this compound decarboxylation requires specialized experimental techniques due to their transient nature.

In Situ NMR Spectroscopy

Objective: To detect and characterize this compound and its intermediates directly in solution.

Methodology:

-

A solution of the amine is prepared in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[3][9]

-

The NMR tube is cooled to a low temperature (e.g., -78 °C) to slow down the reaction kinetics.[10]

-

A stream of CO₂ is bubbled through the solution, or a source of ¹³C-labeled CO₂ is introduced for isotopic labeling studies.[11]

-

¹H, ¹³C, and ¹⁵N NMR spectra are acquired at various time points to monitor the formation and disappearance of species.[10][11]

-

The chemical shifts and coupling constants provide structural information about the this compound and any observable intermediates. For example, the ¹³C NMR signal for the carbonyl carbon of a protonated this compound appears around 162.4 ppm.[10]

Trapping Experiments

Objective: To indirectly detect the zwitterionic intermediate by reacting it with a trapping agent.

Methodology:

-

The this compound is generated in situ as described above.

-

A trapping agent, such as (trimethylsilyl)diazomethane, is added to the reaction mixture.[6]

-

The trapping agent reacts with the this compound or its intermediate to form a stable, characterizable product (e.g., a methyl carbamate).

-

The product is isolated and analyzed by techniques such as mass spectrometry and NMR to confirm its structure, thereby providing evidence for the transient intermediate.

Kinetic Studies using UV-Vis Spectroscopy

Objective: To determine the rate constants for the decarboxylation reaction.

Methodology:

-

A solution of a carbamate precursor (e.g., an N-arylcarbamate) is prepared in a buffered aqueous solution.[5][7]

-

The reaction is initiated by a pH jump or by adding the precursor to the buffer.

-

The change in absorbance at a specific wavelength corresponding to one of the reactants or products is monitored over time using a UV-Vis spectrophotometer.

-

The rate constants are determined by fitting the absorbance versus time data to an appropriate kinetic model (e.g., first-order decay).[7]

Visualizing the Process

Signaling Pathways and Logical Relationships

Caption: Reaction pathway of this compound decarboxylation.

Experimental Workflow for In Situ NMR Studies

Caption: Workflow for in situ NMR analysis of this compound formation.

Conclusion

The decarboxylation of this compound via a zwitterionic intermediate is a fundamental reaction with broad implications in chemistry and biology. While the transient nature of the intermediate presents experimental challenges, a combination of kinetic studies, in situ spectroscopy, and trapping experiments has provided significant insight into its role and reactivity. Further research, particularly in applying advanced computational methods and time-resolved spectroscopic techniques, will continue to refine our understanding of this critical chemical transformation, aiding in the development of new catalysts, CO₂ utilization strategies, and more effective therapeutic agents.

References

- 1. Reaction of primary and secondary amines to form this compound glucuronides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic this compound species of short lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Carbamic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction